molecular formula C21H17ClN2O5S B11301777 2-Acetyl-5-methylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

2-Acetyl-5-methylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B11301777
M. Wt: 444.9 g/mol
InChI Key: WJWVUOAGWVFESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-4-METHYLPHENOL: Shares a similar acetyl and methyl group but differs in the position of the functional groups.

    5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE: Contains the same pyrimidine and sulfonyl groups but lacks the acetyl and methyl groups.

Uniqueness

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9 g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C21H17ClN2O5S/c1-13-8-9-16(14(2)25)18(10-13)29-20(26)19-17(22)11-23-21(24-19)30(27,28)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

WJWVUOAGWVFESK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.